molecular formula C17H22N2O5S B6958400 N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide

Cat. No.: B6958400
M. Wt: 366.4 g/mol
InChI Key: MIRVOPVLODYFRB-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, a pyrrolidinone moiety, and a phenoxyacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-18(14-7-9-25(22,23)12-14)17(21)11-24-15-5-2-4-13(10-15)19-8-3-6-16(19)20/h2,4-5,10,14H,3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRVOPVLODYFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC(=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base to form the dithiocarbamate intermediate . This intermediate is then subjected to further reactions to introduce the pyrrolidinone and phenoxyacetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxothiolan ring can yield sulfone derivatives, while reduction of the pyrrolidinone moiety can produce alcohols or amines .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is unique due to its combination of a dioxothiolan ring, a pyrrolidinone moiety, and a phenoxyacetamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

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